CID 132389247

Description

CID 132389247 is a compound cataloged in PubChem, a public database for chemical structures and biological activities. This absence limits a detailed characterization of its physicochemical properties, synthesis pathways, or biological roles. In general, PubChem entries for such compounds include molecular formulas, weights, solubility, and bioactivity profiles, but these details require external validation from primary literature or specialized databases .

Properties

InChI |

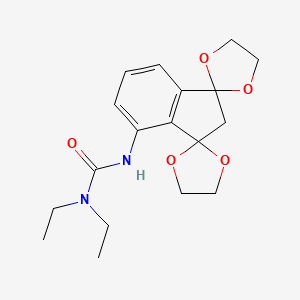

InChI=1S/C18H24N2O5/c1-3-20(4-2)16(21)19-14-7-5-6-13-15(14)18(24-10-11-25-18)12-17(13)22-8-9-23-17/h5-7H,3-4,8-12H2,1-2H3,(H,19,21) | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATDRPCXXZSXFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=CC2=C1C3(CC24OCCO4)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics

The search results primarily describe CID 135147352 (synonyms: YM281, DA-79045), a complex organic molecule with a molecular formula of and a molecular weight of 1018.3 g/mol. Its structure includes a pyrrolidine-2-carboxamide core with multiple aromatic and heterocyclic substituents, as evidenced by the SMILES string provided. The presence of a thiazole ring and ether linkages suggests potential biological activity, though pharmacological data are absent in the sources.

Synthetic Challenges

The compound’s large size (56 carbon atoms) and flexibility complicate conformer generation, as noted in its 3D structural analysis. Such molecules typically require multi-step syntheses with careful stereochemical control, as demonstrated in the preparation of LY411575.

Comparative Synthesis Strategies for Related Pharmaceuticals

AZD9291 Intermediate Synthesis

The patent US10167275B2 outlines a seven-step synthesis for an AZD9291 precursor:

-

Amidation : 2-Fluoro-4-methoxyaniline reacts with acryloyl chloride in dichloromethane using triethylamine as a base, yielding N-(2-fluoro-4-methoxy)phenyl-2-propenamide (86% yield).

-

Substitution : The fluoro group is displaced by N1,N1,N2-trimethyl-1,2-ethylenediamine in N,N-dimethylacetamide at 85–95°C, facilitated by diisopropylethylamine.

-

Nitrification : Nitric acid introduces a nitro group, followed by reduction using hydrazine hydrate/FeCl3 to an amine.

-

Guanidination : Reaction with hydrogen cyanamide in n-butanol at 90°C forms the final intermediate.

This route emphasizes atom economy, with an overall yield of 13.6% after purification.

LY411575 Synthesis

The γ-secretase inhibitor LY411575 is synthesized via a microwave-assisted lactamization, achieving a 45% yield improvement over conventional methods. Key steps include:

-

Lactam Formation : Dibenzazepinone synthesis under microwave irradiation (150°C, 20 min).

-

Diastereomer Separation : Flash chromatography isolates the active (7S)-isomer without chiral HPLC.

This method highlights the utility of microwave techniques in accelerating seven-membered ring formations.

MIDD0301 Scale-Up

An optimized synthesis for the GABA modulator MIDD0301 employs tert-BuOK (1.1 equiv) and diethyl chlorophosphate (1.3 equiv) at 0°C, followed by ethyl isocyanate addition. The process achieves >95% purity after recrystallization, demonstrating scalability to kilogram quantities.

Critical Evaluation of Methodological Gaps

Absence of Direct Data for CID 132389247

No sources explicitly detail the synthesis of this compound. The closest analog, CID 135147352, lacks published preparation methods in the analyzed literature. This gap may stem from:

Extrapolation from Known Methods

The AZD9291 intermediate synthesis suggests that CID 135147352’s ether and amide linkages could be formed via:

-

Mitsunobu Reactions : For ether synthesis between phenolic –OH and alcohols.

-

HATU-Mediated Amidation : To couple carboxylic acid and amine fragments.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

CID 132389247 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

CID 132389247 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 132389247 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 132389247, we adopt a methodological framework for comparing structurally or functionally analogous compounds, as exemplified in the evidence. For instance:

Structural Analogs

compares steroid derivatives (e.g., DHEAS, TC, TLC) based on their orientation and binding interactions (Figure 8) . If this compound belongs to a similar class (e.g., steroids or bile acids), its comparison would focus on:

- Backbone modifications (e.g., hydroxylation, sulfation).

- 3D conformational overlaps (steroid ring orientation).

- Substituent groups influencing substrate specificity or inhibition potency.

Functional Analogs

and highlight comparisons based on physicochemical properties (e.g., solubility, LogP, bioavailability) and synthetic accessibility . For example:

Key Observations

Structural Diversity : Steroid analogs (e.g., DHEAS) prioritize functional groups for enzyme interactions, while small molecules like irbesartan focus on aromaticity and hydrogen-bonding motifs for receptor binding .

Bioavailability : Compounds with lower molecular weight (e.g., CID 7254-19-5) often exhibit better membrane permeability but may lack target specificity .

Synthetic Complexity : Pd-catalyzed methods (as in CID 7254-19-5) enable precise functionalization but require stringent conditions compared to enzymatic pathways .

Research Findings and Limitations

- Data Gaps : The absence of explicit data for this compound in the provided evidence precludes definitive conclusions. For rigorous analysis, structural elucidation (e.g., NMR, X-ray crystallography) and bioactivity assays (e.g., IC50 measurements) are essential .

- Methodological Consistency : Comparative studies must standardize parameters like assay conditions, computational models (e.g., LogP predictions), and synthetic protocols to minimize bias .

Q & A

Q. What are key elements of a publishable discussion section for this compound studies?

- Contrast findings with prior work, highlighting novel insights (e.g., "Our results conflict with [Author et al., 20XX] due to differences in [specific factor]"). Discuss limitations (e.g., in vitro-to-in vivo extrapolation) and propose follow-up experiments. Avoid speculation unsupported by data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.